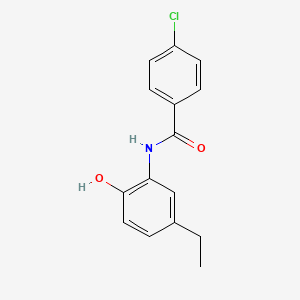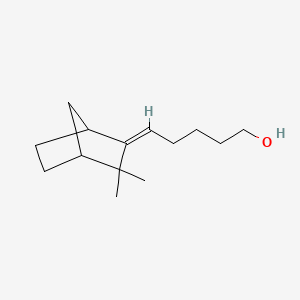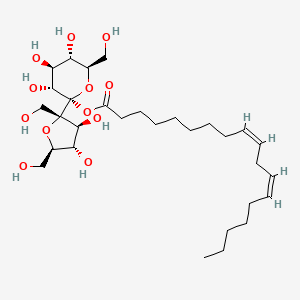
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate is a complex organic compound that belongs to the class of glycosides It is composed of glucose and fructose units linked to a fatty acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate typically involves the enzymatic or chemical glycosylation of glucose and fructose with a fatty acid ester. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the glycosidic bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale enzymatic processes where enzymes like glycosyltransferases are used to catalyze the reaction. These processes are optimized for high yield and purity, often involving multiple purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or aldehydes.
Reduction: This can result in the formation of alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate has numerous scientific research applications:
Chemistry: It is used as a model compound to study glycosidic bond formation and hydrolysis.
Biology: It serves as a substrate in enzymatic studies to understand carbohydrate metabolism.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of bio-based surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate involves its interaction with specific enzymes and receptors in biological systems. The molecular targets include glycosidases and transport proteins that facilitate its uptake and metabolism. The pathways involved are primarily related to carbohydrate metabolism and lipid biosynthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl: Similar in structure but lacks the fatty acid chain.
Beta-D-fructofuranosyl alpha-D-Glucopyranoside: Similar glycosidic linkage but different stereochemistry.
Uniqueness
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z,Z)-9,12-octadecadienoate is unique due to its combination of a glycosidic bond with a polyunsaturated fatty acid chain. This unique structure imparts specific physical and chemical properties that are not found in other similar compounds, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
56449-51-5 |
|---|---|
Molekularformel |
C30H52O12 |
Molekulargewicht |
604.7 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C30H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(34)42-30(28(39)26(37)24(35)21(18-31)41-30)29(20-33)27(38)25(36)22(19-32)40-29/h6-7,9-10,21-22,24-28,31-33,35-39H,2-5,8,11-20H2,1H3/b7-6-,10-9-/t21-,22-,24-,25-,26+,27+,28-,29+,30+/m1/s1 |
InChI-Schlüssel |
PACMATUKLHXEAV-ZGVOVRGBSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


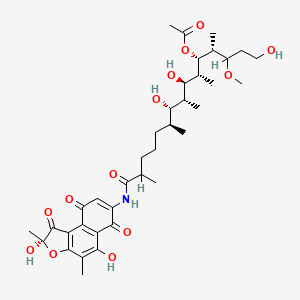
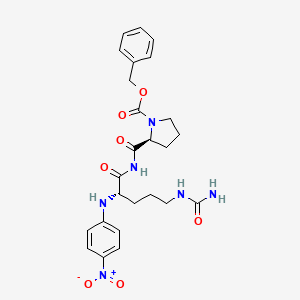




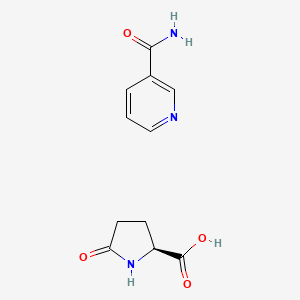

![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)
![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)


